molecular formula C13H8F3N3O4 B3854712 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline CAS No. 17474-05-4

2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline

Cat. No.: B3854712
CAS No.: 17474-05-4
M. Wt: 327.21 g/mol
InChI Key: DUMAFIRAMXVMFL-UHFFFAOYSA-N
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Description

2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline is a nitroaromatic compound characterized by two nitro (-NO₂) groups at the 2 and 6 positions, a trifluoromethyl (-CF₃) group at the 4 position, and an N-phenyl substitution. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemicals and pharmaceuticals. The nitro groups act as strong electron-withdrawing substituents, enhancing reactivity in nucleophilic substitution or redox reactions, while the trifluoromethyl group increases lipophilicity, aiding membrane penetration .

Properties

IUPAC Name

2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O4/c14-13(15,16)8-6-10(18(20)21)12(11(7-8)19(22)23)17-9-4-2-1-3-5-9/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMAFIRAMXVMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320769
Record name 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17474-05-4
Record name NSC364065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline typically involves the nitration of N-phenyl-4-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

    Reduction: 2,6-diamino-N-phenyl-4-(trifluoromethyl)aniline.

    Substitution: Products depend on the nucleophile used, such as this compound derivatives.

Scientific Research Applications

2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding and electron transfer, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Trifluralin (2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline)

Structural Differences : Trifluralin replaces the N-phenyl group with N,N-dipropyl substituents.
Key Properties :

  • Biological Activity: A canonical herbicide targeting plant tubulin, disrupting microtubule polymerization .
  • Environmental Stability : Trifluralin’s dipropyl chains increase soil persistence, whereas the phenyl group in the target compound may alter degradation pathways .

Table 1 : Comparison with Trifluralin

Property Target Compound Trifluralin
Substituents N-phenyl N,N-dipropyl
Molecular Weight ~353.2 g/mol ~335.3 g/mol
Tubulin Affinity Moderate (plant/protozoan-specific) High (herbicidal activity)
Lipophilicity (LogP) Higher (due to phenyl) Lower

3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline

Structural Differences : Features an additional trifluoromethyl group on the N-phenyl ring.
Key Properties :

  • Reactivity : The electron-withdrawing -CF₃ on the phenyl ring may reduce nucleophilic attack at the aromatic core compared to the target compound .

2,6-Dichloro-4-(trifluoromethyl)aniline

Structural Differences : Replaces nitro groups with chlorine atoms.
Key Properties :

  • Electronic Effects : Chlorine is less electron-withdrawing than nitro groups, leading to reduced reactivity in substitution reactions but increased stability under acidic conditions .
  • Applications : Primarily used as an intermediate in agrochemical synthesis rather than a bioactive agent .

Table 2 : Halogen vs. Nitro Substituent Effects

Compound Substituents Reactivity (SₙAr) Biological Activity
Target Compound 2,6-NO₂; 4-CF₃ High Antimicrobial, anticancer
2,6-Dichloro-4-(trifluoromethyl)aniline 2,6-Cl; 4-CF₃ Moderate Limited bioactivity

4-(Trifluoromethyl)aniline

Structural Differences : Lacks nitro groups and the N-phenyl substitution.
Key Properties :

  • Reactivity : The absence of nitro groups simplifies the molecule, making it more reactive in electrophilic aromatic substitution but less suited for redox-driven biological interactions .
  • Applications : Used as a building block in pharmaceuticals, lacking the tubulin-targeting activity seen in dinitroanilines .

Mechanistic and Functional Insights

  • Tubulin Binding : Dinitroanilines like the target compound and trifluralin bind to plant/protozoan tubulin, disrupting microtubule dynamics. The N-phenyl group may sterically hinder interactions with mammalian tubulin, reducing toxicity .
  • Synthetic Versatility : The target compound’s nitro groups allow for functionalization via reduction to amines or displacement reactions, enabling derivative synthesis .

Biological Activity

2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline is a synthetic organic compound that belongs to the class of dinitroanilines. Its unique chemical structure, characterized by the presence of nitro and trifluoromethyl groups, positions it as a compound of interest in biological research, particularly regarding its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C13H8F3N3O4
  • Molar Mass : 327.219 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : The compound features two nitro groups at the 2 and 6 positions on the aniline ring and a trifluoromethyl group at the para position.

The biological activity of this compound primarily revolves around its interaction with microtubules in protozoan parasites. Dinitroanilines are known to disrupt microtubule dynamics, which is crucial for cell division and intracellular transport. This disruption can lead to cell cycle arrest and ultimately cell death, making these compounds potential candidates for antiparasitic therapies.

Key Findings:

  • Microtubule Disruption : Studies indicate that dinitroanilines selectively disrupt microtubules in protozoan parasites such as Toxoplasma gondii without affecting vertebrate host cell microtubules, indicating a selective toxicity profile .
  • Resistance Mechanisms : Research has identified mutations in Toxoplasma α-tubulin that confer resistance to dinitroanilines. For instance, specific amino acid substitutions can significantly alter the binding affinity of these compounds .

Case Studies

  • Inhibition of Toxoplasma gondii :
    • A study assessed the efficacy of various dinitroanilines, including this compound, against wild-type and mutant Toxoplasma lines. The results demonstrated that certain dinitroanilines effectively inhibited parasite replication at concentrations as low as 0.5 to 2.5 μM .
    • Mutant strains with specific binding site mutations showed increased resistance to most dinitroanilines but heightened sensitivity to compounds optimized for activity against kinetoplastid tubulin .
  • Antimicrobial Properties :
    • Dinitroanilines have been investigated for their antimicrobial properties beyond protozoa. Their ability to inhibit bacterial growth has been noted, suggesting broader applications in infectious disease management.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameTarget OrganismIC50 (μM)Mechanism of Action
This compoundToxoplasma gondii0.5 - 2.5Microtubule disruption
DinitramineToxoplasma gondii<0.5Microtubule disruption
Amiprophos methylKinetoplastids1 - 10Microtubule stabilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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